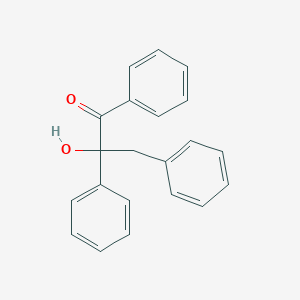
2-Hydroxy-1,2,3-triphenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,2,3-triphenyl-1-propanone, also known as benzoin, is an organic compound with the chemical formula C14H12O2. It is a white crystalline solid that is commonly used in organic synthesis as a photoinitiator and as a source of free radicals. Benzoin is also used in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
Benzoin acts as a photoinitiator by absorbing UV light and undergoing a photochemical reaction that generates free radicals. These free radicals can then initiate a radical polymerization reaction, leading to the formation of a polymer.
Effets Biochimiques Et Physiologiques
Benzoin has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antioxidant properties and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoin is a commonly used photoinitiator in organic synthesis due to its high efficiency and low toxicity. However, it has limitations in terms of its solubility in certain solvents and its sensitivity to light and air.
Orientations Futures
1. Development of new 2-Hydroxy-1,2,3-triphenyl-1-propanone derivatives with improved solubility and stability.
2. Investigation of the potential therapeutic applications of 2-Hydroxy-1,2,3-triphenyl-1-propanone and its derivatives.
3. Optimization of the 2-Hydroxy-1,2,3-triphenyl-1-propanone condensation reaction for improved yield and selectivity.
4. Exploration of new applications of 2-Hydroxy-1,2,3-triphenyl-1-propanone in organic synthesis, such as in the synthesis of novel polymers and materials.
5. Study of the mechanism of action of 2-Hydroxy-1,2,3-triphenyl-1-propanone and its derivatives in radical polymerization reactions.
Méthodes De Synthèse
Benzoin can be synthesized through the 2-Hydroxy-1,2,3-triphenyl-1-propanone condensation reaction, which involves the reaction of two molecules of benzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-Hydroxy-1,2,3-triphenyl-1-propanone and water.
Applications De Recherche Scientifique
Benzoin has been extensively studied in the field of organic synthesis due to its ability to act as a photoinitiator, which can initiate radical polymerization reactions upon exposure to UV light. Benzoin has also been used as a source of free radicals in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and flavors.
Propriétés
Numéro CAS |
7540-93-4 |
|---|---|
Nom du produit |
2-Hydroxy-1,2,3-triphenyl-1-propanone |
Formule moléculaire |
C21H18O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-hydroxy-1,2,3-triphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-20(18-12-6-2-7-13-18)21(23,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,23H,16H2 |
Clé InChI |
YOJAHTBCSGPSOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
Autres numéros CAS |
7540-93-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



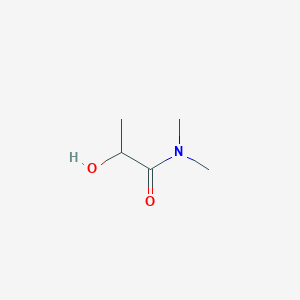
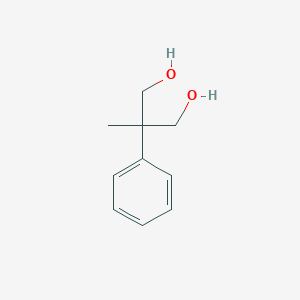

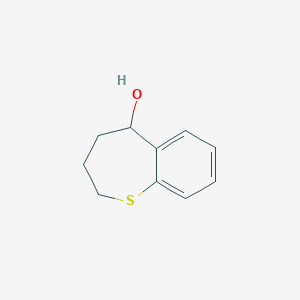
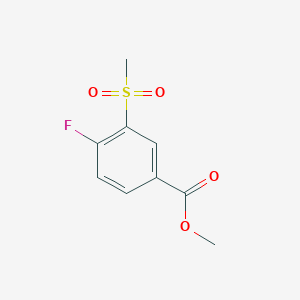
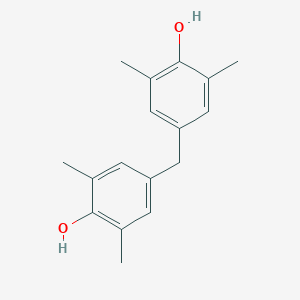
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
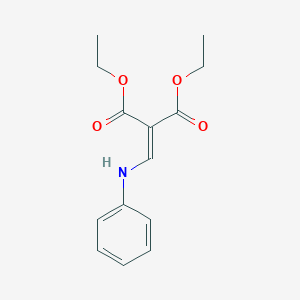
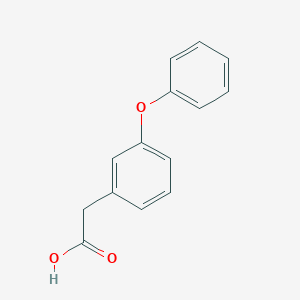

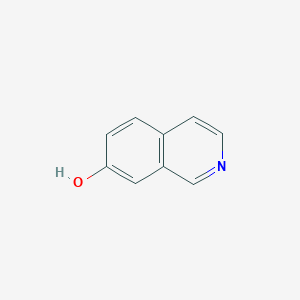
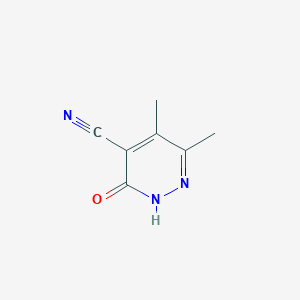
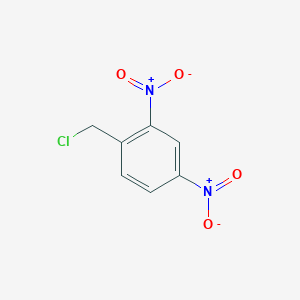
![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)